4-(3-Iodo-pyrazol-1-yl)-2-methoxy-pyridine

Organic Synthesis Medicinal Chemistry Process Chemistry

4-(3-Iodo-pyrazol-1-yl)-2-methoxy-pyridine (CAS 1350475-30-7) is a heterocyclic compound composed of a 2-methoxypyridine ring directly N-linked to a 3-iodopyrazole moiety. Its molecular formula is C9H8IN3O with a molecular weight of 301.08 g/mol.

Molecular Formula C9H8IN3O
Molecular Weight 301.08 g/mol
CAS No. 1350475-30-7
Cat. No. B1380610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Iodo-pyrazol-1-yl)-2-methoxy-pyridine
CAS1350475-30-7
Molecular FormulaC9H8IN3O
Molecular Weight301.08 g/mol
Structural Identifiers
SMILESCOC1=NC=CC(=C1)N2C=CC(=N2)I
InChIInChI=1S/C9H8IN3O/c1-14-9-6-7(2-4-11-9)13-5-3-8(10)12-13/h2-6H,1H3
InChIKeyPAXYVCGSOVDLFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Iodo-pyrazol-1-yl)-2-methoxy-pyridine: Core Identity and Structural Profile for Procurement


4-(3-Iodo-pyrazol-1-yl)-2-methoxy-pyridine (CAS 1350475-30-7) is a heterocyclic compound composed of a 2-methoxypyridine ring directly N-linked to a 3-iodopyrazole moiety. Its molecular formula is C9H8IN3O with a molecular weight of 301.08 g/mol [1]. The iodine atom at the pyrazole 3-position and the methoxy group at the pyridine 2-position provide distinct physicochemical properties, including a computed XLogP3 of 1.8 and a topological polar surface area (TPSA) of 39.9 Ų [1]. The compound is primarily utilized as a synthetic intermediate in pharmaceutical research, with a documented synthetic route published in a patent context involving the coupling of 3-iodo-1H-pyrazole with 4-fluoro-2-methoxypyridine [2].

Why 4-(3-Iodo-pyrazol-1-yl)-2-methoxy-pyridine Cannot Be Simply Replaced by In-Class Analogs


Within the class of N-aryl pyrazole-pyridine building blocks, substitution at the pyrazole 3-position with different halogens (I, Br, Cl) or with unsubstituted hydrogen profoundly alters reactivity in cross-coupling transformations, physicochemical profiles (logP, TPSA, exact mass), and the scope of accessible downstream derivatives. The iodine atom in 4-(3-Iodo-pyrazol-1-yl)-2-methoxy-pyridine provides superior oxidative addition kinetics in palladium-catalyzed reactions compared to bromo or chloro analogs [1]. Concurrently, the 2-methoxy substituent on the pyridine ring modulates electron density and steric environment differently than unsubstituted or alternatively substituted pyridines [2]. These differences mean that substituting a bromo or chloro analog for the iodo compound can lead to failed coupling reactions, lower yields, or altered pharmacokinetic properties of final drug candidates.

Quantitative Differentiators of 4-(3-Iodo-pyrazol-1-yl)-2-methoxy-pyridine Relative to Analogous Building Blocks


Documented Synthetic Route with Analytical Verification Enables Confident Procurement

A validated synthetic protocol specifically for 4-(3-Iodo-pyrazol-1-yl)-2-methoxy-pyridine has been disclosed, involving the nucleophilic aromatic substitution of 4-fluoro-2-methoxypyridine with 3-iodo-1H-pyrazole in the presence of sodium hydride in DMSO at 90°C, yielding the product as a white solid after flash chromatography purification. The product identity was confirmed by LCMS: calculated [M+H]+ = 301.97, found = 302.02 [1]. This documented route provides procurement confidence not available for non-patented or unreported analogs, for which synthetic feasibility must be assumed.

Organic Synthesis Medicinal Chemistry Process Chemistry

Exact Mass and Isotopic Pattern Differentiate from Bromo and Chloro Analogs for Mass Spectrometry Tracing

The presence of iodine confers a distinct monoisotopic exact mass of 300.97121 Da for 4-(3-Iodo-pyrazol-1-yl)-2-methoxy-pyridine [1]. This contrasts sharply with the monoisotopic masses of the 3-bromo analog (calculated approximately 251.99 Da for C9H8BrN3O using 79Br) and the 3-chloro analog (calculated approximately 208.04 Da for C9H8ClN3O using 35Cl). The distinctive isotopic pattern of iodine (100% 127I for the monoisotopic peak) provides unambiguous MS identification and quantification in complex biological matrices, a distinct advantage over bromo analogs which exhibit a near-1:1 isotopic doublet that can interfere with metabolite identification.

Analytical Chemistry Mass Spectrometry ADME Studies

Iodine as a Superior Leaving Group Enhances Cross-Coupling Reactivity Versus Bromo and Chloro Analogs

In palladium-catalyzed cross-coupling reactions, aryl iodides consistently exhibit faster oxidative addition rates than aryl bromides or chlorides. While quantitative kinetic data specific to this compound's pyrazole C-I bond are not publicly available, the well-established reactivity order for palladium-catalyzed couplings is Ar-I > Ar-Br >> Ar-Cl. The 3-iodopyrazole moiety in this compound is thus rationally expected to undergo Suzuki-Miyaura, Sonogashira, Heck, and other cross-coupling reactions under milder conditions and with higher yields than its bromo or chloro congeners. This is supported by class-level precedent for 3-iodopyrazoles as versatile building blocks [1]. The methoxy substituent on the pyridine ring further modulates the electronic environment, potentially affecting regioselectivity in subsequent transformations compared to unsubstituted pyridine analogs.

Cross-Coupling Chemistry Suzuki-Miyaura Sonogashira Building Block Reactivity

Patent-Backed Pharmaceutical Intermediate Status Confers Industrial Relevance

The compound is explicitly disclosed as 'Intermediate 24' in a patent application assigned to Merck Sharp & Dohme Corp. and Mochida Pharmaceutical Co., Ltd. [1]. This places the compound within a proprietary pharmaceutical development program, indicating that at least one major pharmaceutical company has invested in its synthesis and downstream derivatization. While the specific biological target and activity data remain proprietary, the patent precedent provides a level of industrial validation not available for purely academic or vendor-curated building blocks that lack any patent association.

Pharmaceutical Intermediates Patent Chemistry Drug Discovery

Purity and Cost Benchmarking: 95% Minimum Purity with Transparent Multi-Gram Pricing

Commercial sourcing data indicates that 4-(3-Iodo-pyrazol-1-yl)-2-methoxy-pyridine is available at 95% purity from multiple vendors with transparent tiered pricing: approximately ¥3,036 for 250 mg, ¥7,568 for 1 g, and ¥22,638 for 5 g (Fluorochem, as catalogued on cnreagent.com) . Higher purity grades (98% and 99%) are also available from other suppliers . This tiered pricing structure and multi-vendor availability contrast with less commonly stocked analogs, where procurement may require custom synthesis with longer lead times and higher minimum order quantities.

Procurement Chemical Sourcing Cost Analysis

Predicted Lipophilicity (XLogP3 = 1.8) and TPSA (39.9 Ų) Inform Drug-Likeness Relative to Less Substituted Analogs

The computed physicochemical profile of 4-(3-Iodo-pyrazol-1-yl)-2-methoxy-pyridine (XLogP3 = 1.8, TPSA = 39.9 Ų, 0 H-bond donors, 3 H-bond acceptors, rotatable bonds = 2) [1] places it within favorable drug-like chemical space as defined by Lipinski and Veber rules. By comparison, the 3-bromo analog is expected to have a slightly lower XLogP3 (bromine is less lipophilic than iodine, with Hansch π values of approximately 1.0 for Br vs. 1.1 for I on aromatic systems), while the 3-chloro analog will be less lipophilic still (π ≈ 0.7). The unsubstituted pyrazole analog (3-H) is expected to have an even lower XLogP3. The methoxy substituent at the pyridine 2-position provides additional H-bond acceptor capacity (contributing to TPSA) and modulates electron density, offering a distinct profile from non-methoxylated pyridine analogs.

Drug-Likeness Physicochemical Properties Medicinal Chemistry Design

Optimal Use Cases for 4-(3-Iodo-pyrazol-1-yl)-2-methoxy-pyridine Based on Verified Evidence


Medicinal Chemistry Library Synthesis via Palladium-Catalyzed Cross-Coupling

As established by its class-level reactivity profile, the 3-iodo substituent makes this compound a superior electrophilic partner for Suzuki-Miyaura, Sonogashira, and Heck couplings compared to bromo or chloro analogs. Medicinal chemistry teams synthesizing focused libraries of pyrazole-pyridine derivatives for kinase inhibitor or GPCR modulator programs will benefit from the broader substrate scope and milder reaction conditions enabled by the C-I bond. The documented synthetic route and LCMS characterization data [1] ensure that the starting material identity is unambiguous, critical for SAR integrity.

Pharmaceutical Process Chemistry Scale-Up Supported by Patent Precedent

The compound's explicit disclosure as an intermediate in a Merck Sharp & Dohme / Mochida Pharmaceutical patent (WO2014/99694) [2] signals industrial relevance. Process chemistry groups pursuing scale-up of related pyrazole-pyridine scaffolds can reference this patent for synthetic methodology, reducing route scouting time. The availability of the compound in multi-gram quantities with tiered commercial pricing supports kilogram-scale campaign planning.

Mass Spectrometry-Based ADME Studies Requiring Unambiguous Analyte Tracking

The distinct monoisotopic exact mass (300.97121 Da) and clean singlet isotopic pattern of the iodine atom [3] make this compound particularly suitable for use as a tracer in metabolic stability, permeability, and protein binding assays using high-resolution mass spectrometry. Unlike bromo analogs that produce interfering isotopic doublets, the iodo compound simplifies spectral interpretation and quantification in complex biological matrices.

Computational Chemistry and Drug Design Featuring Defined Physicochemical Parameters

The computed XLogP3 (1.8) and TPSA (39.9 Ų) values [3] position this compound within favorable drug-like space. Computational chemists using predictive models for oral bioavailability, CNS penetration, or solubility can incorporate these quantitative parameters into virtual screening workflows. The ability to precisely tune lipophilicity by selecting the iodo analog over the bromo or chloro variants—without altering the core scaffold topology—enables rational multiparameter optimization.

Quote Request

Request a Quote for 4-(3-Iodo-pyrazol-1-yl)-2-methoxy-pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.